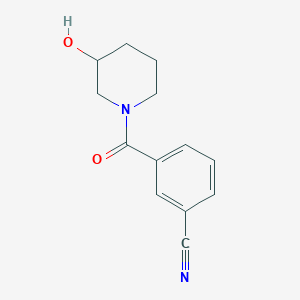![molecular formula C11H14N2OS B1486642 2-(Diéthylamino)benzo[d]thiazol-6-ol CAS No. 75105-05-4](/img/structure/B1486642.png)
2-(Diéthylamino)benzo[d]thiazol-6-ol
Vue d'ensemble
Description
2-(Diethylamino)benzo[d]thiazol-6-ol is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Diethylamino)benzo[d]thiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)benzo[d]thiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du thiazole, y compris le 2-(diéthylamino)benzo[d]thiazol-6-ol, ont été étudiés pour leur potentiel antioxydant . Les antioxydants sont essentiels pour protéger le corps des dommages causés par les radicaux libres, des molécules instables qui peuvent endommager les cellules.
Activité Analgésique
Des composés liés au cycle thiazole, tels que le this compound, ont été explorés pour leurs propriétés analgésiques (soulagement de la douleur) . Cela pourrait potentiellement conduire au développement de nouveaux médicaments pour la gestion de la douleur.
Activité Anti-inflammatoire
Les dérivés du thiazole ont également été étudiés pour leurs effets anti-inflammatoires . L'inflammation est un facteur clé dans de nombreuses conditions de santé, de sorte que ces composés pourraient potentiellement contribuer aux traitements de maladies telles que l'arthrite ou l'asthme.
Activité Antimicrobienne et Antifongique
Des recherches ont montré que les dérivés du thiazole peuvent présenter des propriétés antimicrobiennes et antifongiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens et antifongiques.
Activité Antivirale
Les dérivés du thiazole ont été étudiés pour leurs activités antivirales potentielles . Cela pourrait conduire au développement de nouveaux médicaments antiviraux, qui sont particulièrement importants dans le traitement de maladies telles que le VIH et la grippe.
Activité Neuroprotectrice
Des composés liés au cycle thiazole ont été explorés pour leurs effets neuroprotecteurs . Les agents neuroprotecteurs peuvent aider à protéger les cellules nerveuses contre les dommages, la dégénérescence ou l'altération de la fonction.
Activité Antitumorale ou Cytotoxique
Il a été constaté que les dérivés du thiazole présentent des activités antitumorales ou cytotoxiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du cancer.
Activité Diurétique
Les dérivés du thiazole, y compris le this compound, ont été étudiés pour leur potentiel diurétique . Les diurétiques aident à éliminer l'excès d'eau et de sel de l'organisme et sont utilisés pour traiter des affections telles que l'insuffisance cardiaque et l'hypertension artérielle.
Mécanisme D'action
- While specific primary targets for this compound are not widely documented, it exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties .
Target of Action
- (also known as 2-aminobenzo[d]thiazol-6-ol ) is a heterocyclic organic compound with the following structure: .
Pharmacokinetics (ADME Properties)
- The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its distribution within the body remains unexplored. Metabolic pathways and enzymes involved are unknown. The compound’s excretion routes have not been well-characterized.
Analyse Biochimique
Biochemical Properties
2-(Diethylamino)benzo[d]thiazol-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antioxidant, and anticancer properties . The compound may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death . Additionally, it interacts with enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
The effects of 2-(Diethylamino)benzo[d]thiazol-6-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in oxidative stress response, enhancing the cell’s antioxidant capacity .
Molecular Mechanism
At the molecular level, 2-(Diethylamino)benzo[d]thiazol-6-ol exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes allows it to modulate their activity, thereby influencing cellular processes . For instance, its interaction with antioxidant enzymes enhances their activity, providing protection against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diethylamino)benzo[d]thiazol-6-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Diethylamino)benzo[d]thiazol-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
2-(Diethylamino)benzo[d]thiazol-6-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism, leading to changes in energy production and utilization . For example, its interaction with enzymes involved in oxidative stress response enhances the cell’s ability to manage reactive oxygen species .
Transport and Distribution
Within cells and tissues, 2-(Diethylamino)benzo[d]thiazol-6-ol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s distribution within different cellular compartments can determine its effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of 2-(Diethylamino)benzo[d]thiazol-6-ol plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization within mitochondria can enhance its ability to modulate oxidative stress responses and energy metabolism .
Propriétés
IUPAC Name |
2-(diethylamino)-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKVNAXSVUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


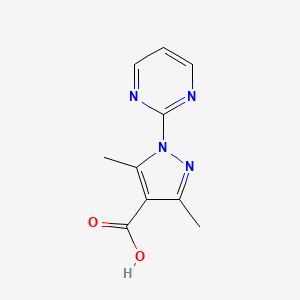

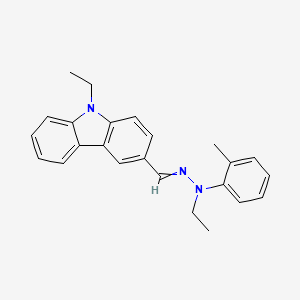

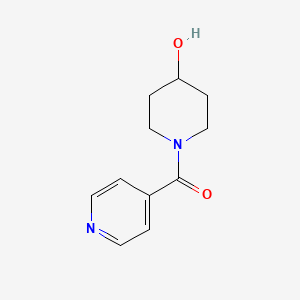
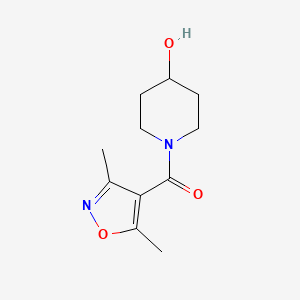
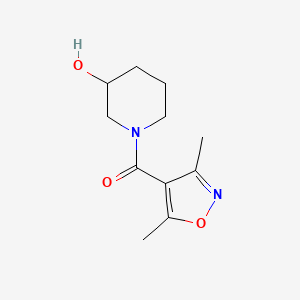
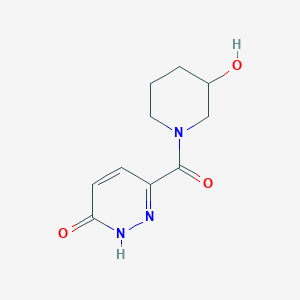
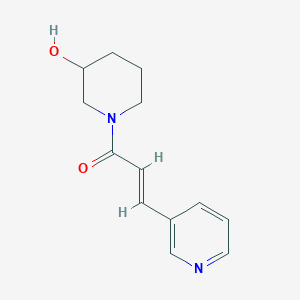

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)
